3-Aminononanoic acid
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Overview
Description
3-Aminononanoic acid is an organic compound with the molecular formula C₉H₁₉NO₂. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is characterized by a nine-carbon aliphatic chain with an amino group attached to the third carbon and a carboxyl group at the end of the chain. It is a versatile compound with various applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s worth noting that amino acids, in general, play a crucial role in various biological processes, including protein synthesis and energy production .
Mode of Action
Amino acids typically interact with their targets through various mechanisms, such as serving as substrates for enzymes, participating in signal transduction pathways, or acting as neurotransmitters .
Biochemical Pathways
3-Aminononanoic acid may be involved in the biosynthesis of β-amino acid-containing macrolactam polyketides, a class of antibiotics produced by Actinobacteria . These antibiotics are biosynthesized from various β-amino acid starter units, contributing to their structural diversity .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight, logp, and hydrogen bond donors and acceptors, can provide some insights into its potential pharmacokinetic behavior .
Result of Action
Amino acids, in general, can influence various cellular processes, including protein synthesis, cell signaling, and energy metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the composition of plankton fatty acids, which includes various amino acids, can be influenced by environmental factors such as water quality indicators .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminononanoic acid can be synthesized through several methods. One common approach involves the amidomalonate synthesis, where a malonic ester derivative is alkylated with an appropriate alkyl halide, followed by hydrolysis and decarboxylation to yield the desired amino acid . Another method involves the reductive amination of the corresponding keto acid, which is a straightforward process to introduce the amino group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The amidomalonate synthesis is favored for its high yield and relatively simple reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Aminononanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids with various functional groups.
Scientific Research Applications
3-Aminononanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a model compound for studying amino acid metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic applications, including as a precursor for drug synthesis.
Comparison with Similar Compounds
3-Aminooctanoic acid: An eight-carbon analog with similar chemical properties but shorter chain length.
3-Aminodecanoic acid: A ten-carbon analog with similar chemical properties but longer chain length.
3-Aminoundecanoic acid: An eleven-carbon analog with similar chemical properties but even longer chain length.
Uniqueness: 3-Aminononanoic acid is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its nine-carbon chain provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications that require moderate solubility and reactivity .
Properties
IUPAC Name |
3-aminononanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-6-8(10)7-9(11)12/h8H,2-7,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJXIPXCQNHXJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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